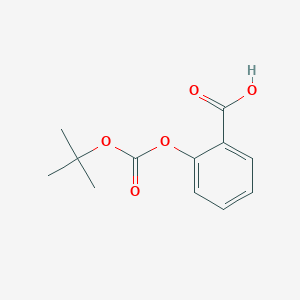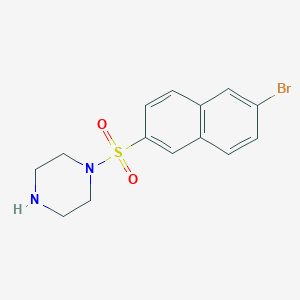
1-(6-Bromonaphthalene-2-sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromonaphthalene-2-sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromonaphthalene-2-sulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(6-Bromonaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromonaphthyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(6-Bromonaphthalene-2-sulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(6-Bromonaphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(6-Bromonaphthalene-2-sulfonyl)piperazine-3-carboxylate: This compound has a similar structure but includes a carboxylate group.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: This compound features a bromopyridyl group instead of a bromonaphthyl group.
Uniqueness
This compound is unique due to its specific combination of a bromonaphthyl group and a sulfonyl piperazine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C14H15BrN2O2S |
|---|---|
分子量 |
355.25 g/mol |
IUPAC名 |
1-(6-bromonaphthalen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C14H15BrN2O2S/c15-13-3-1-12-10-14(4-2-11(12)9-13)20(18,19)17-7-5-16-6-8-17/h1-4,9-10,16H,5-8H2 |
InChIキー |
KVIMBEIRSJOFFY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


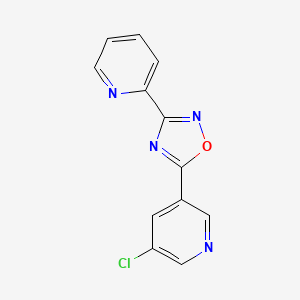
![6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile](/img/structure/B8363234.png)
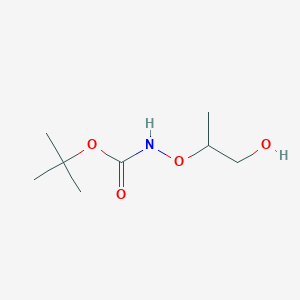
![4-[N-(2-piperidinoethyl)sulphamoyl]aniline](/img/structure/B8363246.png)
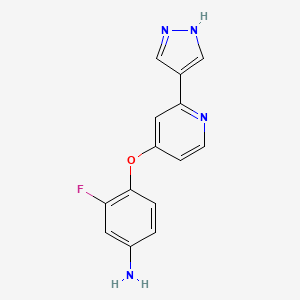
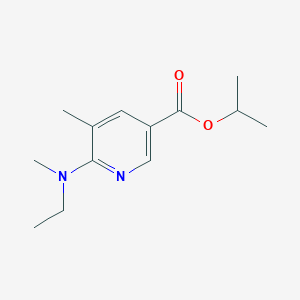
![5-Chloro-benzothieno[3,2-c]isoquinoline](/img/structure/B8363274.png)

![2-[(1-Hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid](/img/structure/B8363289.png)
![2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8363306.png)
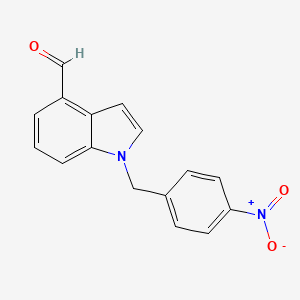
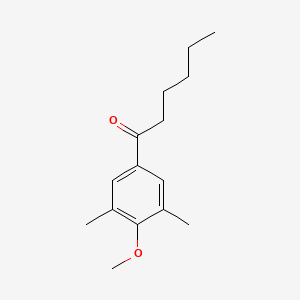
![Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate](/img/structure/B8363321.png)
